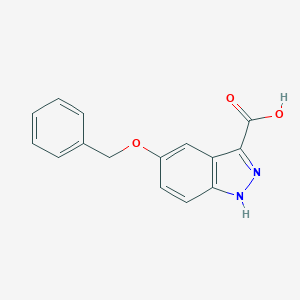

6-Benzyloxymethyl-4-hydroxypyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Benzyloxymethyl-4-hydroxypyrimidine is a compound that has garnered interest in the field of organic chemistry due to its potential applications in various areas, including the synthesis of biologically active molecules and materials science. Although not directly studied, compounds structurally related to 6-Benzyloxymethyl-4-hydroxypyrimidine, such as 4,6-disubstituted pyrimidines and their derivatives, have been extensively explored for their chemical reactivity, synthesis methods, and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those structurally similar to 6-Benzyloxymethyl-4-hydroxypyrimidine, often involves condensation reactions of amidines with β-diketones or β-keto esters. For instance, Kuvaeva et al. (2020) described a method for producing new 6-hydroxypyrimidin-4(3Н)-ones, showcasing the versatility of pyrimidine synthesis methods (Kuvaeva et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can engage in various intermolecular interactions, including hydrogen bonding. Glidewell et al. (2003) discussed hydrogen bonding in pyrimidine derivatives, highlighting the role of N-H...N and pi-pi stacking interactions in determining the molecular and supramolecular structure of these compounds (Glidewell et al., 2003).

科学的研究の応用

-

Anti-inflammatory Activities

- Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Several research groups attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents .

-

Heavy Metal Ion Removal

- Pyrimidines can be used in the fabrication of porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying .

- The SBPC demonstrated high copper binding capacities .

- SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .

-

Synthesis of 4-Arylpyrimidines

-

Fabrication of Pyrimidine Derivatives

- A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

- The procedure can be successfully applied to the efficient synthesis of mono- and disubstituted pyrimidine derivatives, using methyl ketone derivatives instead of enamines .

-

Development of Anti-Inflammatory Agents

-

Biochemical for Proteomics Research

将来の方向性

特性

IUPAC Name |

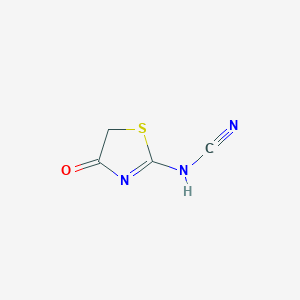

4-(phenylmethoxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12-6-11(13-9-14-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUDVCRFJAGXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632617 |

Source

|

| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyloxymethyl-4-hydroxypyrimidine | |

CAS RN |

188177-37-9 |

Source

|

| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)